

Application Notes and Protocols for the Quantification of AST5902 Mesylate in Plasma

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B14762663

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Introduction

AST5902, the primary active metabolite of the third-generation EGFR inhibitor alflutinib (AST2818), plays a crucial role in the therapeutic efficacy of its parent compound in targeting non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation.^{[1][2][3]} Accurate quantification of **AST5902 mesylate** levels in plasma is essential for pharmacokinetic (PK) studies, dose-response relationship assessments, and therapeutic drug monitoring to ensure optimal treatment outcomes and patient safety.

This document provides detailed application notes and protocols for the robust and sensitive quantification of AST5902 in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly specific analytical technique for bioanalysis.^{[4][5][6]}

Principle of the Method

The method described herein utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) for the separation and detection of AST5902 from plasma samples. The process involves a straightforward protein precipitation step to extract the analyte from the plasma matrix.^{[1][2]} The separated analyte is then ionized using electrospray ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. An appropriate

internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Data Presentation

Table 1: LC-MS/MS Method Parameters for AST5902 Quantification

Parameter	Condition
Chromatography	
LC System	UHPLC System
Column	Waters BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 μ m)[1]
Mobile Phase A	0.1% Formic Acid in Water or 2 mmol/L Ammonium Acetate with 0.2% Formic Acid[1][7]
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol[1][7]
Flow Rate	0.4 mL/min[7]
Column Temperature	40°C[7]
Injection Volume	3 μ L[7]
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS System	Triple Quadrupole Mass Spectrometer
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (AST5902)	m/z 555.1 \rightarrow 498.2[1][2]
MRM Transition (IS, e.g., Gefitinib)	m/z 447.1 \rightarrow 128.1 (example)
Dwell Time	100 ms[8]

Table 2: Method Validation Summary for AST5902
Quantification in Plasma

Validation Parameter	Result
Linearity Range	0.05 - 25.0 ng/mL[1][2]
Correlation Coefficient (r ²)	≥ 0.99[9]
Lower Limit of Quantification (LLOQ)	0.050 ng/mL[1][2]
Intra-day Precision (%CV)	
LLOQ	5.79%[7]
Low QC	≤ 8.0%[1][2]
Medium QC	≤ 8.0%[1][2]
High QC	≤ 8.0%[1][2]
Inter-day Precision (%CV)	
LLOQ	2.25%[7]
Low QC	≤ 8.6%[1][2]
Medium QC	≤ 8.6%[1][2]
High QC	≤ 8.6%[1][2]
Accuracy (%RE)	
LLOQ	2.17%[7]
Low QC	-0.2% to 3.9%[1][2]
Medium QC	-0.2% to 3.9%[1][2]
High QC	-0.2% to 3.9%[1][2]
Recovery	94.95%[7]

Experimental Protocols

Materials and Reagents

- **AST5902 mesylate** reference standard
- Internal Standard (IS) (e.g., Gefitinib or a stable isotope-labeled AST5902)
- Blank human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)
- Acetonitrile (LC-MS grade)[1]
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)[7]
- Ammonium acetate (LC-MS grade)[1]
- Ultrapure water
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- UHPLC system
- Triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

- **AST5902 Stock Solution (1 mg/mL):** Accurately weigh and dissolve **AST5902 mesylate** reference standard in an appropriate solvent (e.g., DMSO) to obtain a final concentration of 1 mg/mL.
- **Internal Standard Stock Solution (1 mg/mL):** Prepare a 1 mg/mL stock solution of the internal standard in a similar manner.
- **Working Solutions:** Prepare serial dilutions of the AST5902 and IS stock solutions in 50% acetonitrile/water to create working solutions for calibration standards and quality control

(QC) samples.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.
- Pipette 100 μ L of plasma into the appropriately labeled tubes.
- For calibration standards and QCs, spike with the corresponding AST5902 working solutions.
- Add 10 μ L of the IS working solution to all samples except for the blank.
- Add 300 μ L of acetonitrile (containing the IS if not added separately) to each tube to precipitate plasma proteins.[\[1\]](#)[\[10\]](#)
- Vortex mix all tubes for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject a portion of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

- Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Set up the gradient elution program as optimized for the separation of AST5902 and the IS. A typical gradient may start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[\[8\]](#)
- Configure the mass spectrometer to operate in positive ESI mode and set the MRM transitions for AST5902 and the IS as specified in Table 1.
- Create a sequence table with the sample list and initiate the data acquisition.

Data Analysis and Quantification

- Integrate the chromatographic peaks for AST5902 and the IS.

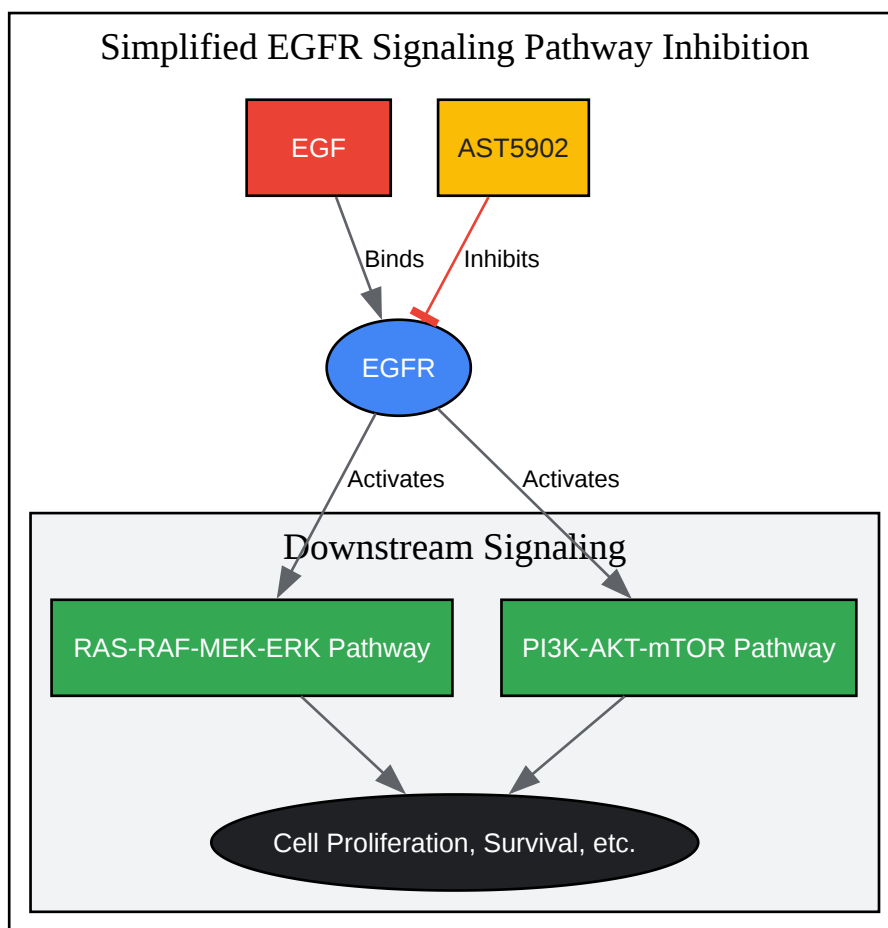
- Calculate the peak area ratio of AST5902 to the IS.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of AST5902 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of AST5902 in plasma.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.

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